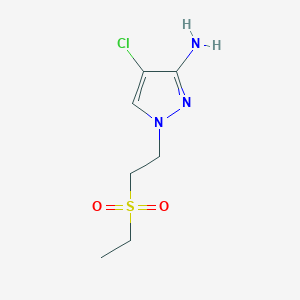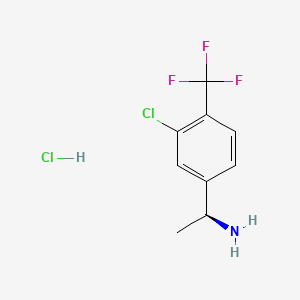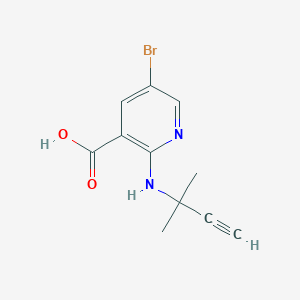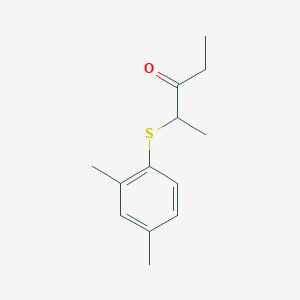
n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a pyrazole ring substituted with a methyl group and an ethanamine chain, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with ethyl bromoacetate, followed by reduction with lithium aluminum hydride . The reaction conditions include:
Step 1: Reacting 3-amino-1-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Step 2: Reducing the resulting ester with lithium aluminum hydride in anhydrous ether to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting certain enzymes involved in inflammation and cancer progression .
類似化合物との比較
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A precursor in the synthesis of n-Methyl-2-(1h-pyrazol-3-yl)ethan-1-amine.
1-Methyl-1H-pyrazole-3-carboxylic acid: A structurally similar compound with different functional groups.
2-(1H-Pyrazol-1-yl)ethanamine: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group and ethanamine chain make it a versatile intermediate for further functionalization and application in various fields .
特性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
N-methyl-2-(1H-pyrazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-7-4-2-6-3-5-8-9-6/h3,5,7H,2,4H2,1H3,(H,8,9) |
InChIキー |
SFUWHGNATJAORB-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CC=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13639919.png)
![(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol](/img/structure/B13639924.png)



![2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13639950.png)







